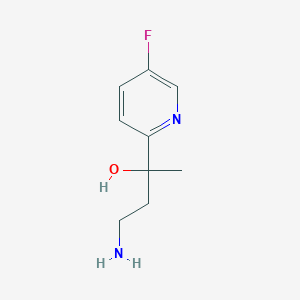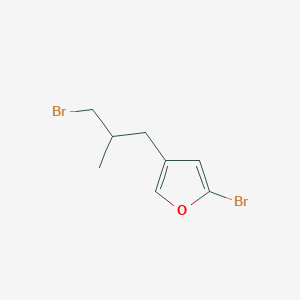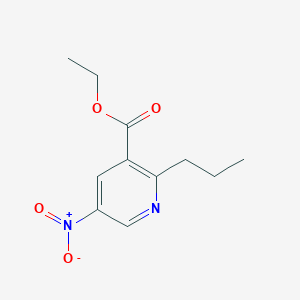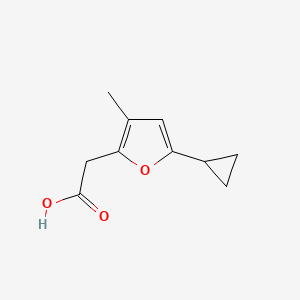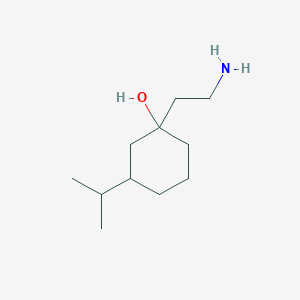
1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol is a chemical compound with a cyclohexane ring substituted with an aminoethyl group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with isopropylamine to form an intermediate, which is then reacted with ethylenediamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving cell signaling and neurotransmitter pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with receptors or enzymes, modulating their activity. The isopropyl group may influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 1-(2-Aminoethyl)-2-(propan-2-yl)cyclohexan-1-ol
- 1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol
Uniqueness
1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC名 |
1-(2-aminoethyl)-3-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)10-4-3-5-11(13,8-10)6-7-12/h9-10,13H,3-8,12H2,1-2H3 |
InChIキー |
HCJIPBPXLODIJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCCC(C1)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)

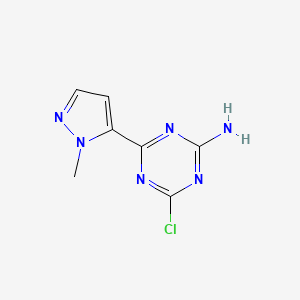
![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13182470.png)
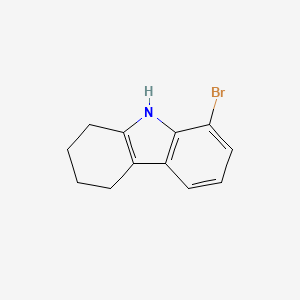
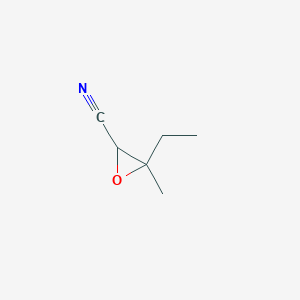
![6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B13182488.png)
![{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13182501.png)

